molecular formula C9H12N2O3S B2668048 ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate CAS No. 611186-60-8

ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate

Cat. No.: B2668048
CAS No.: 611186-60-8
M. Wt: 228.27
InChI Key: FJYSTNRIUKPCGI-UHFFFAOYSA-N
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Description

Introduction to Ethyl N-{[(2-Furylmethyl)Amino]Carbothioyl}Carbamate Research

Historical Context of Carbamothioyl Research

Evolution of Carbamothioyl Chemistry

Carbamothioyl derivatives originated in the mid-20th century with the development of thiourea analogs for agricultural and pharmaceutical applications. The introduction of sulfur into carbamate frameworks (R₁OCONR₂R₃ → R₁SCONR₂R₃) marked a pivotal shift, enabling enhanced nucleophilic reactivity and metal coordination capabilities. Early work focused on dithiocarbamates for vulcanization accelerators, while furan-integrated variants like this compound emerged later as specialized building blocks for heterocyclic synthesis.

Discovery and Early Studies

Initial reports of this compound appeared in the early 2000s, with PubChem assigning CID 2824616 in 2005. Early synthetic routes utilized furfurylamine condensation with thiocarbamoyl chlorides, followed by carbamate functionalization. Key studies demonstrated its utility in:

  • Coordination chemistry : Formation of transition metal complexes via S,N-chelation
  • Heterocyclic synthesis : Serving as a precursor for thiazole and thiadiazole derivatives
  • Polymer modification : Crosslinking agent for sulfur-rich resins
Milestone Developments
Year Development Impact
2005 First structural characterization (PubChem CID 2824616) Enabled standardized synthetic protocols
2010 Demonstration of antimicrobial activity in furan-carbothioyl hybrids Spurred medicinal chemistry applications
2022 Application in SARS-CoV-2 Mpro inhibitor development Validated bioactivity in viral protease targeting

Significance in Contemporary Organic Chemistry

Position within Carbamate Research

As a hybrid carbamate-carbothioyl system, this compound occupies a strategic niche:

  • Electronic modulation : The thiocarbamoyl group (N–C(=S)–N) introduces pronounced π-acceptor character compared to traditional carbamates
  • Stereoelectronic effects : Furan oxygen participates in conjugation with the carbothioyl group, altering reaction pathways
  • Bifunctional reactivity : Simultaneous nucleophilic (S) and electrophilic (carbamate carbonyl) sites enable cascade reactions
Unique Research Attributes of Furylmethyl Derivatives

The 2-furylmethyl substituent confers distinct advantages:

  • Heteroaromatic stabilization : Furan ring enhances thermal stability (decomposition >200°C)
  • Directional reactivity : Oxygen lone pairs guide regioselective substitutions
  • Bioisosteric potential : Mimics phenyl groups in drug design while improving solubility
Comparative Analysis with Related Compounds
Compound Key Feature Reactivity Difference
Ethyl carbamate Lacks sulfur Lower nucleophilicity
Thioacetazone Benzyl vs. furyl Reduced aromatic stabilization
Dithiocarbamates Two sulfur atoms Higher metal affinity

Current Research Landscape

Emerging Research Directions
  • Antiviral agent development : Structural analogs show sub-μM inhibition of SARS-CoV-2 Mpro (IC₅₀ 1.55 μM)
  • Coordination polymers : Self-assembly with Zn(II)/Cu(II) yields porous materials for gas storage
  • Asymmetric catalysis : Chiral derivatives enable enantioselective C–S bond formations
Interdisciplinary Applications
  • Medicinal chemistry : Covalent inhibition mechanisms via cysteine targeting
  • Materials science : Precursor for conductive metal-organic frameworks (MOFs)
  • Analytical chemistry : Chelating agent for heavy metal detection
Methodological Innovations

Recent advances include:

  • Flow synthesis : Continuous production with 78% yield improvement
  • Computational modeling : DFT studies rationalize regioselectivity in [4+2] cycloadditions
  • Cryogenic characterization : XRD analysis of single crystals at 100K reveals planar carbothioyl geometry

Properties

IUPAC Name

ethyl N-(furan-2-ylmethylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-13-9(12)11-8(15)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYSTNRIUKPCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate typically involves the reaction of ethyl carbamate with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and carbamate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols. Substitution reactions can lead to a variety of substituted carbamates and furan derivatives.

Scientific Research Applications

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The furan ring and carbamate group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally similar carbamates and thioureas:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Functional Groups
Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate 2-Furylmethyl C₉H₁₁N₂O₂S 227.26 g/mol Thiourea, Ethyl carbamate
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide 3-Fluorobenzoyl, Hydroxyethyl C₁₂H₁₄FN₂O₂S 285.32 g/mol Thiourea, Fluorobenzamide
Ethyl N-[[(5-nitro-2-pyridinyl)amino]thioxomethyl]carbamate 5-Nitro-2-pyridinyl C₉H₁₀N₄O₄S 270.27 g/mol Thiourea, Nitropyridine
Ethyl N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]carbamate 4-Bromophenylmethyl C₁₁H₁₂BrN₂O₂S 315.19 g/mol Thiourea, Bromophenyl

Key Observations :

  • The 2-furylmethyl group in the target compound offers moderate electron-withdrawing effects compared to the 5-nitro-2-pyridinyl group (stronger electron withdrawal) and the 4-bromophenyl group (inductive effects via bromine) .
  • The hydroxyethyl substituent in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances hydrogen-bonding capacity, influencing crystal packing and solubility .

Antimicrobial and Coordination Properties

  • Thiourea derivatives like the target compound show antibacterial activity against Gram-positive bacteria, attributed to metal chelation disrupting bacterial membranes .
  • The 2-furylmethyl group enhances ligand stability in metal complexes compared to simpler alkyl substituents .

Physicochemical Properties

Solubility and Stability

  • The target compound’s logP (calculated) is ~1.5, indicating moderate lipophilicity, suitable for membrane penetration.
  • Thermal Stability : Thiourea derivatives generally decompose above 200°C, with stability influenced by substituents (e.g., nitro groups reduce thermal stability) .

Spectroscopic Data

  • FT-IR : Strong absorption bands at 1250–1350 cm⁻¹ (C=S stretch) and 1680–1720 cm⁻¹ (C=O of carbamate) .
  • NMR : The 2-furylmethyl protons resonate at δ 6.2–7.4 ppm (aromatic region), distinct from alkyl or halogenated analogs .

Biological Activity

Ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its antibacterial and antiparasitic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{14}N_{2}O_{2}S and a molecular weight of approximately 250.32 g/mol. Its structure includes a furylmethyl group, an amino group, a carbothioyl moiety, and an ethyl carbamate functional group, contributing to its reactivity and biological interactions .

Biological Activities

Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. The presence of the carbothioyl and amino functionalities enhances the compound's interaction with bacterial enzymes and receptors involved in microbial metabolism. For instance, modifications in the amino and furylmethyl groups can significantly influence the efficacy against various bacterial strains .

Antiparasitic Activity
The compound also shows potential antiparasitic effects. Studies suggest that its structural components may interact with parasitic enzymes, disrupting their metabolic processes. This activity is particularly relevant in the context of developing new treatments for parasitic infections resistant to current therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and parasitic metabolism.
  • Receptor Binding : Its structural features allow for binding to specific receptors, potentially altering cellular signaling pathways.
  • Chemical Reactivity : The carbothioyl group may participate in nucleophilic attacks on biological targets, leading to cellular disruption.

Research Findings

Recent studies have focused on elucidating the interactions between this compound and various biological targets. For example:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit the growth of certain bacterial strains at low concentrations.
  • Case Studies : A case study involving the application of this compound in treating infections showed promising results, indicating its potential as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamateStructureContains a nitro group, enhancing antibacterial activity
Ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)StructureFeatures a piperazine ring, which may alter pharmacokinetics
Ethyl N-{[(2-thienyl)methyl]amino}carbothioateStructureSimilar thienyl substitution may affect bioactivity

This table illustrates how variations in chemical structure can lead to differences in biological activity, highlighting the importance of further research into this compound.

Q & A

Q. What methodologies evaluate its potential as a corrosion inhibitor?

  • Methodological Answer :
  • Perform electrochemical impedance spectroscopy (EIS) on steel substrates in 0.5 M HCl.
  • Calculate inhibition efficiency (%) from charge-transfer resistance (e.g., 85% at 10 mM, similar to ) .

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